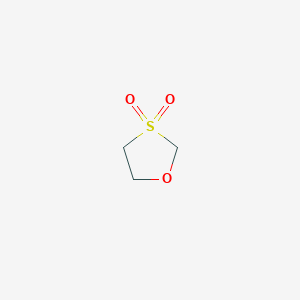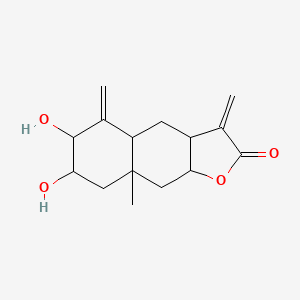
Sesquiterpene lactone TS-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sesquiterpene lactone TS-8 is a specialized plant metabolite belonging to the sesquiterpene lactone family. These compounds are characterized by a 15-carbon backbone and a lactone ring. Sesquiterpene lactones are known for their diverse biological activities and are found in various plant families, particularly in the Asteraceae family .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sesquiterpene lactones typically involves the formation of the core skeleton and the lactone ring. One common method includes the Sharpless epoxidation of diols followed by oxidation with reagents such as 2,2,6,6-tetramethyl-1-piperidinyloxy and (diacetoxyiodo)benzene . Another approach involves the palladium-catalyzed carbonylation/lactonization sequence .
Industrial Production Methods: Industrial production of sesquiterpene lactones often relies on plant cell cultures and metabolic engineering. Techniques such as in vitro plant cell cultures, including micropropagation and plant cell suspension, are used to produce these compounds under controlled conditions . Genetic engineering strategies have also been employed to enhance the production of sesquiterpene lactones in microorganisms like Escherichia coli and Saccharomyces cerevisiae .
Analyse Chemischer Reaktionen
Types of Reactions: Sesquiterpene lactone TS-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of an α-methylene-γ-lactone moiety allows it to react with nucleophilic sulfhydryl groups in enzymes and proteins through Michael addition .
Common Reagents and Conditions: Common reagents used in the reactions of sesquiterpene lactones include oxidizing agents like 2,2,6,6-tetramethyl-1-piperidinyloxy and (diacetoxyiodo)benzene . Palladium catalysts are also employed in carbonylation and lactonization reactions .
Major Products: The major products formed from these reactions include various derivatives of the core sesquiterpene lactone structure, such as parthenolide and other bioactive compounds .
Wissenschaftliche Forschungsanwendungen
Sesquiterpene lactone TS-8 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of sesquiterpene lactones . In biology and medicine, sesquiterpene lactones are investigated for their anticancer, anti-inflammatory, and antimicrobial properties . They are also used in the development of new pharmaceutical products and as sensitizing agents in combination therapies .
Wirkmechanismus
The mechanism of action of sesquiterpene lactone TS-8 involves the alkylation of cellular proteins through Michael addition. The α-methylene-γ-lactone and α,β-unsaturated cyclopentenone moieties act as alkylating groups, targeting thiol groups in proteins . This interaction disrupts cellular processes and can lead to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Sesquiterpene lactone TS-8 can be compared to other sesquiterpene lactones such as artemisinin, parthenolide, and thapsigargin. These compounds share similar structural features but differ in their specific biological activities and molecular targets . For example, artemisinin is well-known for its antimalarial properties, while parthenolide and thapsigargin are studied for their anticancer effects .
List of Similar Compounds:- Artemisinin
- Parthenolide
- Thapsigargin
- Costunolide
- Dehydrocostus lactone
- Tomentosin
- 8-epi-xanthatin
Eigenschaften
CAS-Nummer |
22850-59-5 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
6,7-dihydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O4/c1-7-9-4-10-8(2)13(17)11(16)5-15(10,3)6-12(9)19-14(7)18/h9-13,16-17H,1-2,4-6H2,3H3 |
InChI-Schlüssel |
IHJJQRWGZDGKAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C(C(=C)C1CC3C(C2)OC(=O)C3=C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


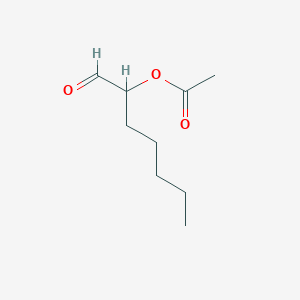

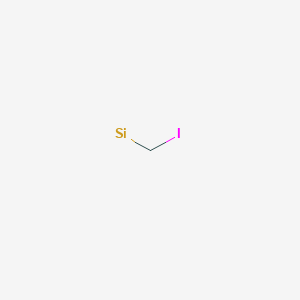
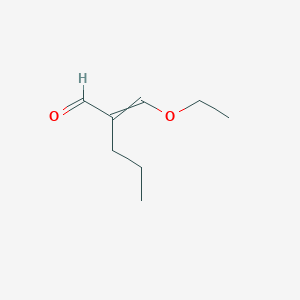
![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)

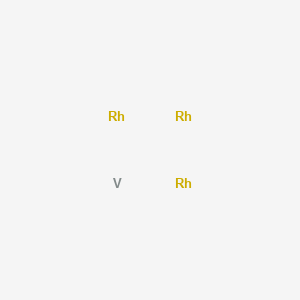
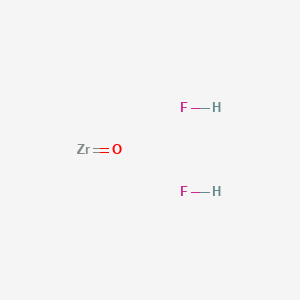

![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)

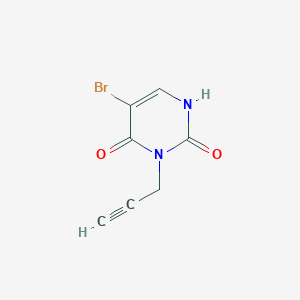
![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)
